8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
Description
The compound 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, a structural motif prevalent in tropane alkaloids and pharmacologically active molecules . Its core bicyclic framework is characterized by a bridged nitrogen atom at position 8, which is substituted with a 3,4-difluorobenzoyl group. The 3-position of the bicyclic system is modified with a pyridin-3-yloxy moiety.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-17-6-3-12(8-18(17)21)19(24)23-13-4-5-14(23)10-16(9-13)25-15-2-1-7-22-11-15/h1-3,6-8,11,13-14,16H,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBVDWHRVLHAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)F)F)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the bicyclic core.
Attachment of the Difluorobenzoyl Group: The difluorobenzoyl group can be attached through an acylation reaction, where the bicyclic core reacts with a difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the difluorobenzoyl group, potentially converting it to a difluorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of difluorobenzyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study the interactions of bicyclic structures with biological macromolecules. Its difluorobenzoyl group can also be used to investigate the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its bicyclic structure and functional groups make it a candidate for targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other materials.
Mechanism of Action
The mechanism of action of 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Key Derivatives
Research Implications
The substitution pattern of 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane combines fluorination (known to enhance bioavailability and target affinity) with a pyridinyl ether (improving solubility and π-stacking interactions). Compared to sulfonamide or benzyl analogues, its 3,4-difluorobenzoyl group may confer resistance to enzymatic degradation, as seen in fluorinated protease inhibitors . Further studies should explore its pharmacokinetic profile and selectivity against neurological targets, leveraging structural insights from related compounds.
Biological Activity
8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by a bicyclic structure that incorporates both a pyridine ring and a difluorobenzoyl group. Its unique molecular architecture suggests potential biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Synthesis
The compound can be synthesized through several steps involving:
- Formation of the Bicyclic Core : Typically achieved via a Diels-Alder reaction.
- Introduction of the Pyridine Ring : Accomplished through nucleophilic substitution.
- Attachment of the Difluorobenzoyl Group : Performed through acylation with difluorobenzoyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- The difluorobenzoyl group engages with hydrophobic pockets in proteins.
- The pyridine ring facilitates hydrogen bonding with amino acid residues, which may modulate enzyme or receptor activity, leading to various biological effects.
Biological Activity and Pharmacological Implications
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant interactions with monoamine transporters, particularly:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
For instance, studies have shown that certain derivatives possess high selectivity and potency at these transporters, suggesting potential applications in treating disorders related to dopamine and serotonin dysregulation, such as depression and ADHD .
Table 1: Activity Profile of Related Compounds
| Compound Name | DAT K(i) (nM) | SERT K(i) (nM) | NET K(i) (nM) | Selectivity Ratio (SERT/DAT) |
|---|---|---|---|---|
| 8-Cyclopropylmethyl Derivative | 4.0 | - | - | 1060 |
| 8-Chlorobenzyl Derivative | 3.9 | - | - | 1358 |
Case Studies
- Dopamine Transporter Selectivity : In one study, the 8-cyclopropylmethyl derivative was noted for its high selectivity towards DAT over NET, with a selectivity ratio indicating significant potential for targeting dopaminergic pathways without affecting norepinephrine levels .
- Serotonin Transporter Affinity : Another derivative demonstrated modest affinity for SERT, suggesting that modifications to the bicyclic structure can enhance selectivity towards specific transporters, potentially informing drug design for psychiatric conditions .
Q & A
Basic: What are the common synthetic strategies for preparing 8-azabicyclo[3.2.1]octane derivatives?
Answer:
The synthesis typically involves functionalizing the bicyclic core through substitution or coupling reactions. Key steps include:
- Tropane Scaffold Functionalization : Substitution at the 3-position with aryloxy groups (e.g., pyridin-3-yloxy) via nucleophilic displacement or Mitsunobu reactions .
- Acylation at the 8-Position : Introducing substituents like 3,4-difluorobenzoyl via coupling reagents (e.g., EDCI/HOBt) under anhydrous conditions .
- Purification : Chromatographic techniques (e.g., flash column chromatography) and recrystallization (e.g., using acetonitrile or ethanol) are critical for isolating enantiomerically pure compounds .
Basic: Which biological targets are associated with 8-azabicyclo[3.2.1]octane-based compounds?
Answer:
These derivatives primarily interact with:
- Monoamine Transporters : High affinity for dopamine (DAT) and serotonin (SERT) transporters, as seen in analogs like RTI-336, which inhibit neurotransmitter reuptake .
- Enzymes : Inhibition of acetylcholinesterase and monoamine oxidase (MAO), modulating neurotransmitter levels in synaptic clefts .
- Fatty Acid Metabolism : Some derivatives target long-chain fatty acid elongase 6 (ELOVL6), suggesting potential in metabolic disorder research .
Advanced: How can enantioselective synthesis be achieved for the 8-azabicyclo[3.2.1]octane scaffold?
Answer:
Enantioselectivity is achieved via:
- Chiral Auxiliaries : Use of enantiopure intermediates (e.g., tert-butyl carbamates) to control stereochemistry during cyclization .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., palladium or rhodium) enable stereocontrolled C–H functionalization at the 3- and 8-positions .
- Resolution Techniques : Chiral HPLC or enzymatic resolution separates racemic mixtures, as demonstrated in tropane alkaloid syntheses .
Advanced: What methodologies are employed to analyze the metabolic pathways of these compounds?
Answer:
Key approaches include:
- In Vitro Metabolism : Liver microsome assays (e.g., human CYP450 isoforms) identify primary metabolites via LC-MS/MS .
- Isotope Tracing : Radiolabeled compounds (e.g., ³H or ¹⁴C) track metabolic fate in animal models .
- Structural Elucidation : High-resolution NMR and X-ray crystallography confirm metabolite structures, particularly oxidative products (e.g., N-demethylation or hydroxylation) .
Advanced: How do structural modifications influence binding affinity to monoamine transporters?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Substituent Effects : Electron-withdrawing groups (e.g., 3,4-difluorobenzoyl) enhance DAT binding by reducing steric hindrance .
- Stereochemical Impact : Exo-3-substituted derivatives (vs. endo) show 10–100x higher DAT selectivity, as seen in RTI-336 analogs .
- Bivalent Ligands : Linking 8-azabicyclo[3.2.1]octane cores to secondary pharmacophores (e.g., triazoles) improves dual-target (e.g., DAT/CCR5) activity .
Advanced: What analytical techniques validate the purity and stereochemistry of these derivatives?
Answer:
Critical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for bicyclic protons) and detects diastereomeric impurities .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients .
- Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric purity (e.g., ±0.3% deviation) .
Basic: What in vitro assays are used to evaluate the biological activity of these compounds?
Answer:
Standard assays include:
- Radioligand Binding : Competition assays with ³H-labeled ligands (e.g., ³H-WIN35,428 for DAT) quantify IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) measure IC₅₀ .
- Cell-Based Uptake : HEK293 cells expressing recombinant transporters assess inhibition potency via fluorescent substrates (e.g., ASP⁺ for SERT) .
Advanced: How are computational methods applied to optimize 8-azabicyclo[3.2.1]octane derivatives?
Answer:
Computational strategies include:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in DAT or MAO active sites .
- QSAR Modeling : Machine learning (e.g., Random Forest) correlates substituent descriptors (e.g., LogP, polar surface area) with activity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess ligand-receptor stability over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
